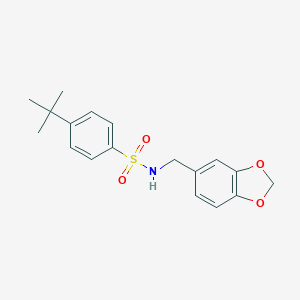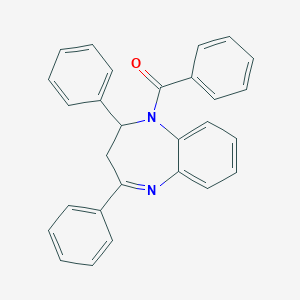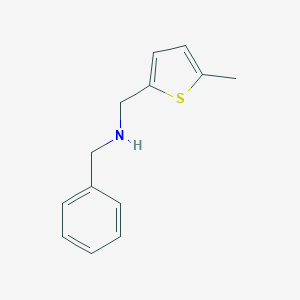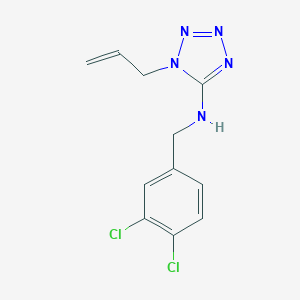![molecular formula C22H21N5O B275541 (4-methylbenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275541.png)
(4-methylbenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methylbenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is a chemical compound that has been used in scientific research for its potential therapeutic properties. The compound is also known as MPTA and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of MPTA is not fully understood, but it is believed to involve the activation of certain signaling pathways in the body. Specifically, MPTA has been shown to activate the protein kinase A (PKA) and protein kinase G (PKG) pathways, which can lead to vasodilation and other beneficial effects on cardiovascular function.
Biochemical and Physiological Effects:
MPTA has been shown to have a number of biochemical and physiological effects, including vasodilation, anti-inflammatory activity, and antioxidant activity. These effects are thought to be mediated by the activation of PKA and PKG pathways, as well as other signaling pathways in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPTA in lab experiments is its potential therapeutic properties, which could have implications for the treatment of various diseases. Additionally, MPTA is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. However, one limitation of using MPTA is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on MPTA. One area of interest is the development of more potent and selective analogs of MPTA that could have improved therapeutic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of MPTA and its effects on various signaling pathways in the body. Finally, clinical trials are needed to determine the safety and efficacy of MPTA in humans, which could have important implications for the treatment of cardiovascular and other diseases.
Métodos De Síntesis
The synthesis of MPTA involves a multi-step process that includes the reaction of 4-methylbenzyl chloride with 3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The overall yield of MPTA is typically around 50-60%.
Aplicaciones Científicas De Investigación
MPTA has been studied for its potential therapeutic properties, particularly in the treatment of cardiovascular diseases such as hypertension and heart failure. It has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve cardiac function. Additionally, MPTA has been studied for its potential anti-inflammatory and antioxidant properties, which could have implications for the treatment of other diseases such as diabetes and cancer.
Propiedades
Fórmula molecular |
C22H21N5O |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine |
InChI |
InChI=1S/C22H21N5O/c1-17-10-12-18(13-11-17)15-23-16-19-6-5-9-21(14-19)28-22-24-25-26-27(22)20-7-3-2-4-8-20/h2-14,23H,15-16H2,1H3 |
Clave InChI |
BDXUJNOROZEELE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)
![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)

![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)

![Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B275475.png)
![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275480.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275482.png)

![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275485.png)
![N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275486.png)
